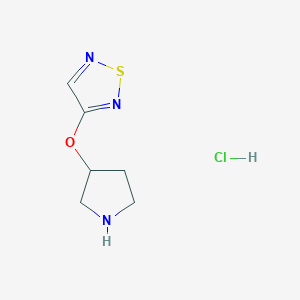

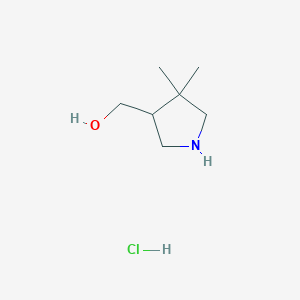

3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

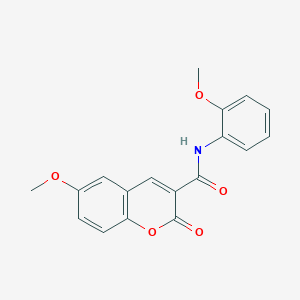

3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride is a compound of interest due to its thiadiazole core, a heterocyclic moiety known for its diverse biological activities. Thiadiazoles, including the 1,2,5-thiadiazole structure, are prominent in medicinal chemistry for their electron-accepting properties and potential as building blocks in various chemical reactions (Laurella & Erben, 2016).

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those with pyrrolidin-3-yloxy substituents, often involves multi-step chemical reactions. One common approach for synthesizing thiadiazole derivatives involves cyclization reactions of appropriate precursors. For instance, reactions of hydrazonoyl halides with alkyl carbodithioates can yield thiadiazoles in good yields, showcasing the versatility of these compounds in synthetic chemistry (Abdelhamid & Alkhodshi, 2005).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride, is characterized by the presence of a thiadiazole ring, which significantly influences the compound's electronic and spatial configuration. Studies involving spectroscopic and theoretical data suggest that the structural configuration of thiadiazole derivatives can be quite stable and unique, with intramolecular hydrogen bonding playing a role in their conformational properties (Laurella & Erben, 2016).

Chemical Reactions and Properties

Thiadiazole derivatives engage in various chemical reactions, reflecting their chemical properties. Their reactivity can be attributed to the electron-accepting nature of the thiadiazole ring, making them suitable for donor-acceptor type conjugations in polymer chemistry and other applications. For example, thiadiazoles' ability to act as electron acceptors has been exploited in the development of electrochromic materials (Ming et al., 2015).

科学的研究の応用

Electrochromic Materials

Thiadiazoles, including structures similar to 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride, have been explored for their electron-accepting abilities in the development of electrochromic materials. These compounds are key in creating fast-switching, green electrochromic polymers with low bandgaps, indicating potential applications in smart windows, displays, and other technologies requiring color change capabilities (Ming et al., 2015). Such materials exhibit favorable redox activity, stability, and kinetic properties, making them promising for future electrochromic device development.

Insecticidal Applications

Research on thiadiazole derivatives has also extended into the agricultural sector, where these compounds are synthesized and assessed for their insecticidal properties. Studies have shown that certain thiadiazole-based heterocycles exhibit significant activity against agricultural pests, such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This opens avenues for the development of novel, effective pesticides that can contribute to sustainable agricultural practices.

Antimicrobial and Anticancer Agents

The structural framework of thiadiazoles, including those structurally related to 3-(Pyrrolidin-3-yloxy)-1,2,5-thiadiazole hydrochloride, has been utilized in the synthesis of compounds with promising antimicrobial and anticancer activities. These synthesized thiadiazole derivatives have shown significant action against various microbial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents (Swapna et al., 2013). The broad spectrum of biological activity attributed to thiadiazole derivatives underlines their importance in pharmaceutical research and drug development.

Molecular Docking Studies

Further research on thiadiazole derivatives involves molecular docking studies to explore their interactions with biological targets. These studies provide insights into the potential mechanisms of action of thiadiazole-based compounds, including their binding affinities and inhibition capabilities against specific proteins or enzymes involved in disease pathways. This research direction is crucial for the rational design of novel therapeutic agents with enhanced efficacy and specificity (Abouzied et al., 2022).

特性

IUPAC Name |

3-pyrrolidin-3-yloxy-1,2,5-thiadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS.ClH/c1-2-7-3-5(1)10-6-4-8-11-9-6;/h4-5,7H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVRVJDKMBZBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NSN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)

![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)

![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)

![7-Fluoro-2-methyl-3-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2486761.png)